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Cat. No.: B1674519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery responsible for the

biosynthesis of Lasalocid, a potent polyether ionophore antibiotic produced by the Gram-

positive soil bacterium, Streptomyces lasaliensis. This document provides a comprehensive

overview of the genetic and enzymatic basis of Lasalocid synthesis, offering valuable insights

for researchers in natural product chemistry, microbial genetics, and drug development.

Introduction to Lasalocid
Lasalocid is a member of the polyether ionophore class of antibiotics, characterized by its

ability to form lipid-soluble complexes with mono- and divalent cations and transport them

across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to

its antimicrobial and anticoccidial properties. The complex chemical structure of Lasalocid,

featuring a substituted salicylic acid moiety, multiple stereocenters, and a series of cyclic ether

rings, is a testament to the sophisticated biosynthetic pathway evolved by Streptomyces

lasaliensis. Understanding this pathway is crucial for efforts to engineer novel analogs with

improved therapeutic properties.

The Lasalocid Biosynthetic Gene Cluster (BGC)
The genetic blueprint for Lasalocid production is encoded within a dedicated biosynthetic gene

cluster (BGC). Several homologous clusters have been identified in different Streptomyces

strains, including the las cluster in S. lasaliensis ATCC 31180, the lsd cluster in S. lasaliensis
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ATCC 35851, and the lod cluster in Streptomyces sp. FXJ1.172.[1] These clusters are typically

around 75 kb in length and contain all the necessary genes for the assembly, modification, and

regulation of Lasalocid biosynthesis.[1][2]

The core of the BGC is comprised of genes encoding a Type I modular polyketide synthase

(PKS) system. This multi-enzyme complex is responsible for the iterative condensation of

simple carboxylic acid precursors to form the polyketide backbone of Lasalocid. In addition to

the PKS genes, the cluster contains genes for key tailoring enzymes, including an epoxidase

and an epoxide hydrolase, which are essential for the formation of the characteristic polyether

rings.[2][3][4] Furthermore, the BGC houses a set of regulatory genes that control the

expression of the biosynthetic machinery.

The Biosynthetic Pathway of Lasalocid
The biosynthesis of Lasalocid is a multi-step process involving the coordinated action of the

PKS and tailoring enzymes. The proposed pathway begins with the assembly of a linear

polyketide chain by the modular PKS. This is followed by a series of post-PKS modifications,

including epoxidation and subsequent cyclization reactions to form the ether rings.

Polyketide Chain Assembly
The carbon skeleton of Lasalocid is assembled by a Type I modular PKS, which consists of

multiple modules, each responsible for one cycle of chain elongation. Each module contains a

set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl

carrier protein (ACP). The AT domain selects the appropriate extender unit (malonyl-CoA,

methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP. The KS domain then

catalyzes the Claisen condensation of the extender unit with the growing polyketide chain.

Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER),

may be present in some modules to modify the β-keto group of the newly extended chain.

Polyether Ring Formation
A key feature of Lasalocid biosynthesis is the formation of its cyclic ether rings. This process is

initiated by a flavin-dependent epoxidase, encoded by the lasC (or lsd18) gene, which

introduces epoxide groups at specific positions on the polyketide backbone.[2][5] Subsequently,

an epoxide hydrolase, encoded by the lasB (or lsd19) gene, catalyzes the stereospecific

opening of the epoxide rings, leading to the formation of the tetrahydrofuran and
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tetrahydropyran rings.[2][5] Interestingly, the LasB/Lsd19 enzyme is implicated in controlling the

stereochemistry of the ring closure, favoring a kinetically disfavored product.[2]

Aromatic Moiety Formation
The biosynthesis of the 3-methylsalicylic acid moiety of Lasalocid is also directed by the PKS

system. The final module of the PKS is thought to be responsible for the cyclization and

aromatization of the polyketide chain to form this aromatic starter unit.

A schematic representation of the Lasalocid biosynthetic pathway is provided below:
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Figure 1. Proposed Biosynthetic Pathway of Lasalocid.

Regulation of Lasalocid Biosynthesis
The production of Lasalocid is tightly regulated at the transcriptional level by a network of

regulatory proteins encoded within the BGC. Studies on the lod gene cluster in Streptomyces

sp. FXJ1.172 have identified several key regulators:[1]

LodR1: A TetR-family transcriptional regulator that acts as a positive regulator of Lasalocid
biosynthesis.

LodR2: A MarR-family transcriptional regulator that functions as a negative regulator.

LodR3: A LuxR-family transcriptional regulator that is essential for the positive regulation of

Lasalocid production.
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LodE: A putative transport protein that, in conjunction with LodR2, appears to sense the

intracellular concentration of Lasalocid and coordinate its biosynthesis with self-resistance.

[1]

The interplay between these regulators ensures that Lasalocid is produced in a controlled

manner, likely in response to specific environmental or developmental cues.

A simplified model of the regulatory network is depicted below:
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Figure 2. Simplified Regulatory Network of Lasalocid Biosynthesis.

Quantitative Data on Lasalocid Production
The genetic manipulation of the regulatory genes in the Lasalocid BGC has a significant

impact on the production yield. The following table summarizes the relative Lasalocid A

production in various mutant strains of Streptomyces sp. FXJ1.172 and S. lasaliensis ATCC

31180 compared to their respective wild-type strains, as determined by HPLC analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://2024.sci-hub.se/2247/e995079a1f36aaae5e1b0fdc2251aea4/katsuyama2012.pdf
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/product/b1674519?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strain Genotype
Relative Lasalocid
A Production (%)

Reference

Streptomyces sp.

FXJ1.172
Wild-type 100 [1]

ΔlodR1 ~20 [1]

ΔlodR2 ~150 [1]

ΔlodR3 0 [1]

S. lasaliensis ATCC

31180
Wild-type 100 [1]

Δlas2 (lodR1

homolog)
~14 [1]

Δlas3 (lodR2

homolog)
~333 [1]

Δlas4 (lodR3

homolog)
0 [1]

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

study of Lasalocid biosynthesis.

Fermentation of Streptomyces lasaliensis for Lasalocid
Production
A detailed protocol for the fermentation of S. lasaliensis can be adapted from various studies

on Streptomyces fermentation. A typical process involves the following stages:

Spore Suspension Preparation: Scrape spores from a mature agar plate culture of S.

lasaliensis and suspend in sterile water or a suitable buffer.

Seed Culture: Inoculate a seed medium (e.g., Tryptic Soy Broth) with the spore suspension

and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
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Production Culture: Inoculate a production medium with the seed culture. The production

medium composition is critical for high yields and may contain sources of carbon (e.g.,

glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. Fermentation is

typically carried out in baffled flasks at 28-30°C with vigorous shaking for 5-10 days.

Extraction and Quantification of Lasalocid by HPLC
A general workflow for the extraction and analysis of Lasalocid from fermentation broth is as

follows:

Fermentation Broth

Solvent Extraction
(e.g., Ethyl Acetate)

Evaporation to Dryness

Dissolution in Mobile Phase

Filtration (0.22 µm)

HPLC Analysis
(C18 column, UV/Fluorescence Detection)

Quantification against
Standard Curve

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/product/b1674519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3. Workflow for Lasalocid Extraction and HPLC Analysis.

Genetic Manipulation of Streptomyces lasaliensis
Gene disruption and replacement in S. lasaliensis are typically achieved through homologous

recombination. A common method involves the use of a temperature-sensitive suicide vector

containing a selectable marker and flanking regions homologous to the target gene. The vector

is introduced into S. lasaliensis via conjugation from E. coli. A two-step selection process is

then used to identify double-crossover mutants where the target gene has been replaced by

the disruption cassette.

In Vitro Biochemical Assays of Biosynthetic Enzymes
Characterizing the function of the Lasalocid biosynthetic enzymes often requires their

heterologous expression and purification, followed by in vitro activity assays.

Polyketide Synthase (PKS) Assays: The activity of PKS modules can be assayed by

providing the purified enzyme with its substrates (e.g., radiolabeled malonyl-CoA and a

starter unit) and detecting the formation of the elongated polyketide product by techniques

such as thin-layer chromatography (TLC) or mass spectrometry.

Epoxidase and Epoxide Hydrolase Assays: The activity of the epoxidase and epoxide

hydrolase can be determined by incubating the purified enzymes with a synthetic polyketide

intermediate containing the appropriate double bonds or epoxide moieties. The reaction

products can then be analyzed by HPLC or mass spectrometry to confirm the enzymatic

transformation.

Conclusion and Future Perspectives
The elucidation of the Lasalocid biosynthetic pathway in Streptomyces lasaliensis has

provided a fascinating glimpse into the complex chemistry of natural product biosynthesis. The

identification of the gene cluster, the characterization of the key enzymes, and the unraveling of

the regulatory network have laid the groundwork for future research in this area.

Further studies will likely focus on the detailed mechanistic aspects of the PKS and tailoring

enzymes, as well as the intricate signaling pathways that govern Lasalocid production. This
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knowledge will be invaluable for the rational design and combinatorial biosynthesis of novel

Lasalocid analogs with enhanced therapeutic efficacy and reduced toxicity, opening up new

avenues for the development of next-generation ionophore antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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